Candida albicans DHFR Inhibition: 11.5-Fold Potency Gain Over Unsubstituted Parent
In a direct head-to-head enzymatic assay within the same study, 8-methyl substitution (compound 5c) produced a Ki of 2.0 nM against Candida albicans DHFR, representing an 11.5-fold improvement over the unsubstituted parent compound 5a (Ki = 23 nM) and a 12.5-fold improvement over the 7-methyl regioisomer 5b (Ki = 25 nM) [1]. The parent compound 5a was less active than the clinical comparators piritrexim (PTX, Ki = 1.9 nM) and trimetrexate (TMX, Ki = 1.9 nM), whereas the 8-methyl analog 5c achieved potency equivalent to these benchmark antifolates [1].
| Evidence Dimension | Candida albicans DHFR enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.0 nM (compound 5c, 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine) |
| Comparator Or Baseline | Parent 5a: Ki = 23 nM; 7-methyl isomer 5b: Ki = 25 nM; PTX: Ki = 1.9 nM; TMX: Ki = 1.9 nM |
| Quantified Difference | 11.5-fold more potent than parent 5a; 12.5-fold more potent than 7-methyl isomer 5b; potency equivalent to PTX and TMX |
| Conditions | Competitive inhibition assay using purified C. albicans DHFR; Ki values marked with asterisk were measured directly |
Why This Matters
The 8-methyl group rescues antifungal DHFR potency from subpar (parent) to benchmark-equivalent levels, making this compound the minimal structural unit required for meaningful antifungal DHFR inhibition.
- [1] Kuyper LF, Baccanari DP, Jones ML, Hunter RN, Tansik RL, Joyner SS, Boytos CM, Rudolph SK, Knick V, Wilson HR, Caddell JM, Friedman HS, Comley JC, Stables JN. High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities of 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with small molecular size. J Med Chem. 1996;39(4):892-903. Table 5. View Source
